Product packaging for Hyocholate(Cat. No.:)

Hyocholate

Cat. No.: B1259251
M. Wt: 407.6 g/mol
InChI Key: DKPMWHFRUGMUKF-KWXDGCAGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hyocholate, also known as Hyocholic Acid (HCA), is a trihydroxy bile acid with the molecular formula C24H40O5 . While it constitutes a major portion of the bile acid pool in pigs, it is present only in trace amounts in humans . Recent research has revealed its significant potential as a biomarker and therapeutic agent in metabolic diseases. Studies have shown that both obesity and type 2 diabetes (T2DM) in humans are associated with lower serum concentrations of this compound and its derivatives . This has positioned HCA species as strong predictive biomarkers for assessing future risk of developing metabolic disorders, with predictive value shown over 5- and 10-year periods . The research value of this compound is linked to its unique signaling mechanism. Evidence indicates that it improves glucose homeostasis by simultaneously activating the G-protein-coupled bile acid receptor TGR5 and inhibiting the farnesoid X receptor (FXR) . This distinct dual action potently stimulates the production and secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, a key hormone in regulating insulin secretion and blood sugar levels . Furthermore, serum levels of HCA species have been found to increase after gastric bypass surgery and can predict the remission of diabetes two years after the procedure . Researchers can utilize this compound to investigate its role in enteroendocrine biology, explore its potential in regulating glucose homeostasis, and develop novel diagnostic or therapeutic strategies for metabolic syndrome and diabetes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39O5- B1259251 Hyocholate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1

InChI Key

DKPMWHFRUGMUKF-KWXDGCAGSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Molecular Structure and Stereochemistry of Hyocholate

Trihydroxy-5β-cholanic Acid Moiety

The core of hyocholate is the 5β-cholanic acid structure. This moiety consists of a steroid nucleus with four fused rings (A, B, C, and D) and a pentanoic acid side chain attached to carbon 17. The "5β" designation indicates the stereochemistry at the junction of the A and B rings, where the hydrogen atom at position 5 is oriented in the beta (β) position, resulting in a cis-fused A/B ring system. This configuration imparts a bent shape to the steroid nucleus. The structure is further defined as a trihydroxy derivative, meaning it possesses three hydroxyl (-OH) groups attached to this core.

Positional and Stereochemical Configuration of Hydroxyl Groups (3α, 6α, 7α)

The defining feature of this compound is the specific placement and orientation of its three hydroxyl groups. These are located at positions 3, 6, and 7 on the steroid nucleus. The stereochemistry of these hydroxyl groups is crucial for the molecule's properties and is designated as alpha (α), meaning they project below the plane of the steroid ring system. wikipedia.orgnih.gov

3α-hydroxyl group: Located on the A ring.

6α-hydroxyl group: Positioned on the B ring.

7α-hydroxyl group: Situated on the B ring.

This precise 3α, 6α, 7α configuration is a key identifier of this compound and dictates its interactions and metabolic pathways.

Structural Distinctions from Other Primary and Secondary Bile Acids

The unique hydroxylation pattern of this compound sets it apart from other physiologically important bile acids.

Cholic acid and chenodeoxycholic acid are the two primary bile acids synthesized in the human liver. wikipedia.org

Cholic Acid: Also a trihydroxy bile acid, its structure is 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid. wikipedia.org The key difference is the presence of a hydroxyl group at the 12α position on the C ring, whereas this compound has its third hydroxyl group at the 6α position on the B ring. wikipedia.org

Chenodeoxycholic Acid: This is a dihydroxy bile acid with the structure 3α,7α-dihydroxy-5β-cholan-24-oic acid. It lacks a hydroxyl group at both the 6 and 12 positions, distinguishing it from the trihydroxy structures of both this compound and cholic acid. wikipedia.org

The muricholic acids are a group of bile acids primarily found in mice. While they share the feature of having a hydroxyl group at the 6-position, the stereochemistry is different. wikipedia.org

α-muricholic acid and β-muricholic acid: These compounds are 6β-hydroxylated. wikipedia.org This means the hydroxyl group at the 6-position projects above the plane of the steroid ring, in contrast to the 6α-hydroxyl group of this compound which projects below the plane. wikipedia.org this compound is sometimes referred to as γ-muricholic acid. wikipedia.orgwikipedia.org

Hyodeoxycholic acid is a secondary bile acid, meaning it is formed in the colon through the metabolic action of intestinal bacteria on a primary bile acid. wikipedia.orgwikipedia.org

Hyodeoxycholic Acid: Its structure is 3α,6α-dihydroxy-5β-cholan-24-oic acid. wikipedia.org It is produced from this compound through bacterial 7α-dehydroxylation, which is the removal of the hydroxyl group at the 7α position. wikipedia.org Therefore, hyodeoxycholic acid is a dihydroxy bile acid, unlike the trihydroxy structure of this compound.

Compound Name Hydroxyl Group Positions and Stereochemistry Classification
This compound 3α, 6α, 7α wikipedia.orgTrihydroxy-5β-cholanic acid
Cholic Acid 3α, 7α, 12α wikipedia.orgPrimary Bile Acid
Chenodeoxycholic Acid 3α, 7α wikipedia.orgPrimary Bile Acid
α-Muricholic Acid 3α, 6β, 7αMuricholic Acid
β-Muricholic Acid 3α, 6β, 7βMuricholic Acid
Hyodeoxycholic Acid 3α, 6α wikipedia.orgSecondary Bile Acid

Biosynthesis and Enzymatic Pathways

Conjugation Pathways in the Liver

Glycine (B1666218) Conjugation: Glycohyocholates

Glycine conjugation of hyocholic acid occurs in the liver, leading to the formation of glycohyocholates, also known as glycohyocholic acid (GHCA). wikipedia.orgebi.ac.ukcaymanchem.com This process enhances the hydrophilicity of the bile acid, which is crucial for its function as a physiological detergent in the digestion and absorption of dietary fats. Glycohyocholate is characterized as a trihydroxy bile acid derivative. hmdb.ca

Taurine (B1682933) Conjugation: Taurohyocholates

Similarly, hyocholic acid undergoes conjugation with taurine in the liver, resulting in the production of taurohyocholates, or taurohyocholic acid (THCA). wikipedia.orgebi.ac.ukcaymanchem.com Taurohyocholates, along with other tauromuricholic acids, constitute major bile acid forms in certain species like mice. ebi.ac.uk This conjugation with taurine further increases the polarity of the bile acid, contributing to its critical role in stabilizing cholesterol in the liquid-crystalline phase, thereby inhibiting the precipitation of cholesterol crystals.

Regulation of Hepatic Bile Acid Synthesis

The synthesis of bile acids in the liver is a tightly regulated process, primarily governed by a negative feedback control mechanism involving bile salts circulating through the enterohepatic system. researchgate.netnih.govmdpi.comvirginia.edu This regulatory loop is vital for maintaining bile acid homeostasis and plays a concurrent role in cholesterol synthesis regulation. imrpress.com

Negative Feedback Control by Bile Salts in Enterohepatic Circulation

Bile salts, after their reabsorption in the ileum, are efficiently transported back to the liver via the portal circulation. mdpi.comvirginia.edu Upon returning to the hepatocytes, these circulating bile salts exert a negative feedback on the synthesis of new bile acids. researchgate.netnih.govmdpi.com The effectiveness of this suppression is directly correlated with the hydrophobicity of the bile salts; more hydrophobic bile acids demonstrate a greater potency in inhibiting the enzymes involved in bile acid and cholesterol synthesis. researchgate.netnih.gov A key mediator of this feedback is the nuclear receptor farnesoid X receptor (FXR). When activated by excess bile acids, FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. SHP, in turn, interacts with other transcription factors, such as liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor-4α (HNF-4α), to repress the transcription of genes essential for bile acid synthesis, notably cholesterol 7α-hydroxylase (CYP7A1). mdpi.compsu.edu

Modulation of Cholesterol 7α-Hydroxylase (C7αH) Activity

Cholesterol 7α-hydroxylase (C7αH, also known as CYP7A1) is recognized as the rate-limiting enzyme in the classical pathway of bile acid biosynthesis. diva-portal.orgresearchgate.netnih.govimrpress.comtaylorandfrancis.com Its activity is significantly suppressed by the influx of bile salts returning to the liver through the portal circulation. imrpress.com Research indicates that hydrophobic bile acids, such as chenodeoxycholic acid, are potent inhibitors of CYP7A1 activity, whereas more hydrophilic bile acids, like ursodeoxycholic acid, exhibit a lesser inhibitory effect. imrpress.com Interestingly, human CYP7A1 has also been shown to possess oxysterol 7α-hydroxylase activity, expanding its known substrate specificity. nih.gov

Metabolism and Biotransformations

Enterohepatic Circulation of Hyocholate

The enterohepatic circulation of this compound involves its secretion from the liver into the bile, passage into the intestine, reabsorption from the intestinal lumen, and return to the liver via the portal circulation. This process ensures that this compound is available for its role in digestion and signaling.

After being secreted into the small intestine, conjugated this compound participates in the digestion and absorption of dietary fats. As it travels down the intestinal tract, the majority is reabsorbed to be returned to the liver. This reabsorption occurs through two main processes: active transport in the final section of the small intestine and passive diffusion in the large intestine.

The primary mechanism for the reabsorption of conjugated bile acids is an active transport process that occurs in the distal ileum. nih.gov This process is mediated by the Apical Sodium-dependent Bile Acid Transporter (ASBT), a protein located on the brush border membrane of the enterocytes. nih.govnih.gov However, the specific structure of this compound, particularly its 6α-hydroxyl group, has been shown to significantly reduce its transport efficiency by ASBT. nih.gov This suggests that while this compound can be a substrate for ASBT, its reabsorption via this active pathway is less efficient compared to other primary bile acids like cholate (B1235396) and chenodeoxycholate. nih.gov

A smaller fraction of bile acids that are not reabsorbed in the small intestine pass into the colon. physiology.org In the colon, intestinal bacteria can deconjugate this compound, removing the glycine (B1666218) or taurine (B1682933) group. This deconjugation increases the lipophilicity of the molecule, allowing it to be reabsorbed via passive diffusion across the colonic mucosa. researchgate.net The rate of passive diffusion is influenced by factors such as the concentration gradient of the bile acid across the colonic epithelium and the pH of the luminal environment.

Once reabsorbed from the intestine, this compound enters the portal venous blood, which flows directly to the liver. researchgate.net Hepatocytes are highly efficient at extracting bile acids from the portal blood during their first pass through the liver. researchgate.net This rapid and efficient uptake is crucial for maintaining low concentrations of bile acids in the systemic circulation and ensuring a continuous supply for secretion into bile.

The vectorial transport of this compound from the portal blood into the hepatocytes and subsequently into the bile is orchestrated by a suite of transporter proteins located on the sinusoidal and canalicular membranes of the hepatocyte.

NTCP (Na+/taurocholate cotransporting polypeptide): This is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the hepatocytes. mdpi.comveritastk.co.jp Studies in piglets have shown that dietary supplementation with non-12α-hydroxylated bile acids, including hyocholic acid, significantly increases the mRNA expression of NTCP in the liver, suggesting a regulatory link between this compound levels and its own hepatic uptake mechanism. bioivt.com

BSEP (Bile Salt Export Pump): Located on the canalicular membrane, BSEP is an ATP-dependent transporter responsible for pumping conjugated bile acids out of the hepatocyte and into the bile, often against a steep concentration gradient. mdpi.comveritastk.co.jp This is a critical step for bile formation and the continuation of the enterohepatic circulation. veritastk.co.jp

The coordinated action of these transporters ensures the efficient circulation and homeostasis of this compound within the body.

Interactive Data Table: Key Transporter Proteins in this compound Metabolism

TransporterLocationFunctionKnown Interaction with this compound/Related Bile Acids
ASBT (SLC10A2) Apical membrane of distal ileum enterocytesActive reabsorption of conjugated bile acids from the intestine.6-hydroxylation (present in this compound) dramatically reduces transport efficiency. nih.gov
NTCP (SLC10A1) Basolateral membrane of hepatocytesSodium-dependent uptake of conjugated bile acids from portal blood into the liver.Dietary hyocholic acid increases NTCP gene expression in piglets. bioivt.com
OATPs (SLCO) Basolateral membrane of hepatocytesSodium-independent uptake of bile acids and other organic anions into the liver.General bile acid transporter; specific kinetics for this compound are not well-defined. veritastk.co.jp
BSEP (ABCB11) Canalicular membrane of hepatocytesATP-dependent export of conjugated bile acids from the liver into bile.Primary export pump for bile salts; assumed to transport conjugated this compound. veritastk.co.jp

Intestinal Reabsorption Processes

Gut Microbiota-Mediated Biotransformations

The intestinal microbiota plays a crucial role in the metabolism of this compound, converting it into various secondary bile acids through a series of enzymatic reactions. These biotransformations significantly impact the composition and function of the bile acid pool.

Prior to microbial modification of the steroid nucleus, conjugated forms of this compound, such as glycothis compound and taurothis compound, must first be deconjugated. This gateway reaction is catalyzed by bile salt hydrolase (BSH) enzymes, which are produced by a wide array of gut bacteria. nih.govfrontiersin.orgnih.gov BSHs hydrolyze the amide bond linking the bile acid to its amino acid conjugate (glycine or taurine), releasing the unconjugated this compound molecule. nih.govnih.gov This deconjugation is a prerequisite for subsequent microbial transformations like dehydroxylation and epimerization, as the enzymes responsible for these reactions typically act on unconjugated bile acids. frontiersin.orgscienceopen.com Several bacterial genera present in the human gut are known to possess BSH activity, including Lactobacillus, Bacteroides, Bifidobacterium, and Clostridium. nih.govnih.govncsu.edu

Bacterial Genera with BSH Activity
Lactobacillus
Bacteroides
Bifidobacterium
Clostridium
Enterococcus

This table lists common bacterial genera known to exhibit bile salt hydrolase (BSH) activity, which is the initial step in the microbial metabolism of conjugated bile acids like this compound.

A key biotransformation of this compound by the gut microbiota is the removal of the hydroxyl group at the C-7 position, a process known as 7α-dehydroxylation. nih.govwikipedia.org This reaction converts the primary bile acid this compound into the secondary bile acid hyodeoxycholic acid (HDCA). nih.govwikipedia.org Research has identified a specific, yet unidentified, gram-positive rod-shaped bacterium, designated as strain HDCA-1, isolated from rat intestinal microflora, that is capable of transforming hyocholic acid into hyodeoxycholic acid. nih.gov This transformation is a critical step in the formation of this major secondary bile acid. nih.gov

Conversely, not all bacteria with 7α-dehydroxylating capabilities can act on this compound. For instance, studies have shown that Clostridium leptum, a known 7α-dehydroxylating bacterium, does not exhibit this activity towards hyocholic acid. researchgate.net The 7α-dehydroxylation pathway is a multi-step enzymatic process, and its activity is restricted to a narrow phylogenetic group of intestinal bacteria. frontiersin.orgfrontiersin.org

Microorganism Transformation of this compound Product
Unidentified Gram-Positive Rod (HDCA-1)7α-DehydroxylationHyodeoxycholic Acid
Clostridium leptumNo 7α-Dehydroxylation-

This table summarizes the known 7α-dehydroxylation activity of specific microorganisms on this compound.

Epimerization, the alteration of the stereochemistry of hydroxyl groups on the steroid nucleus, is another significant microbial transformation of this compound. researchgate.netmdpi.com Gut bacteria can catalyze the epimerization of the 7α-hydroxyl group of hyocholic acid to the 7β-position, resulting in the formation of ω-muricholic acid. wikipedia.orgmdpi.com This reaction is carried out by bacterial hydroxysteroid dehydrogenases (HSDHs). scienceopen.comresearchgate.net The process involves an oxidation step to form a 7-keto intermediate, followed by a stereospecific reduction to yield the 7β-epimer. researchgate.net This transformation contributes to the diversity of the bile acid pool, as different epimers can have distinct biological activities. mdpi.com

The metabolism of this compound is carried out by specific members of the gut microbiota. As mentioned, an unidentified gram-positive rod, HDCA-1, has been shown to directly metabolize hyocholic acid to hyodeoxycholic acid through 7α-dehydroxylation. nih.gov While the genus Clostridium is well-known for its role in 7α-dehydroxylation of other primary bile acids, its activity on this compound appears to be species-specific, with Clostridium leptum being inactive. researchgate.netfrontiersin.org

Bacterial Genus/Strain Metabolic Activity related to this compound
Unidentified Gram-Positive Rod (HDCA-1)7α-dehydroxylation of this compound
ClostridiumGenus known for 7α-dehydroxylation (species-specific activity)
LactobacillusAbundance increased by this compound metabolite (hyodeoxycholic acid)
BacteroidesGeneral bile acid transformations
EubacteriumGeneral bile acid transformations

This table outlines the bacterial genera and specific strains that have been implicated in the metabolism of this compound or are influenced by its metabolic products.

Endogenous Glucuronidation of this compound

In addition to microbial transformations in the gut, this compound can undergo endogenous metabolism in the host, primarily through glucuronidation. This is a phase II detoxification reaction that conjugates glucuronic acid to the bile acid, increasing its water solubility and facilitating its excretion. researchgate.netnih.gov

Studies using recombinant human UDP-glucuronosyltransferase (UGT) enzymes have demonstrated that hyocholic acid is a substrate for glucuronidation. Specifically, UGT2A1 and UGT2A2 are highly active in catalyzing the formation of this compound-24-glucuronide. nih.govresearchgate.net In contrast, UGT2A3 shows very low activity towards this compound. nih.gov Interestingly, UGT2B4, an enzyme that efficiently glucuronidates the this compound metabolite, hyodeoxycholic acid, at the 6-O-position, does not appear to have significant activity towards hyocholic acid itself. nih.gov This indicates a high degree of specificity among the UGT enzymes for different bile acid substrates.

Enzyme Activity towards this compound Product
UGT2A1HighThis compound-24-glucuronide
UGT2A2HighThis compound-24-glucuronide
UGT2A3Very LowNot significant
UGT2B4No significant activity-

This table details the activity of specific human UGT enzymes in the glucuronidation of this compound.

Physiological and Biological Functions

Interactions with Cellular Processes and Organ Systems

Modulation of Intestinal Immunity and Immune Cells

Hyocholic acid plays a role in modulating intestinal immunity and influencing immune cell responses. Research indicates that Hyocholic acid (HCA) can suppress the production of Tumor Necrosis Factor-alpha (TNF-α) by CD4+ T cells in peripheral blood mononuclear cells (PBMCs) isolated from patients with Crohn's disease (CD). mdpi.com Furthermore, in an in vivo model, intraperitoneal administration of HCA was observed to attenuate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, suggesting an anti-inflammatory effect within the intestinal tract. mdpi.com

The presence of Hyocholic acid has been associated with a decrease in the severity of CD symptoms. mdpi.com This effect is correlated with an increased abundance of specific gut bacteria, such as Clostridium innocuum and Hungatella hathewayi, which are known to express enzymes like 3β-hydroxysteroid dehydrogenase and 5β-reductase, involved in bile acid metabolism. mdpi.com Mechanistically, HCA has been found to simultaneously activate the G-protein-coupled bile acid receptor 1 (TGR5) and inhibit the farnesoid X receptor (FXR) in enteroendocrine cells, both of which are receptors known to modulate inflammatory processes in inflammatory bowel disease (IBD). mdpi.com

More broadly, bile acids, including secondary bile acids like HCA, are recognized as crucial signaling molecules that influence host immune functions. They interact with various cell types within the gut, such as intestinal epithelial cells, mononuclear phagocytes, innate lymphoid cells, and both B and T lymphocytes, contributing to the maintenance of intestinal homeostasis. lipidmaps.orgmpg.delipidmaps.org Secondary bile acids derived from gut microbiota can promote a tolerogenic phenotype within the intestinal immune system. biorxiv.org

Cellular Compatibility and Observed Effects on Hepatoma Cells

Direct and specific research detailing the cellular compatibility and observed effects of Hyocholate solely on hepatoma cells is not extensively documented in the provided sources. However, general mechanisms involving other bile acids and their impact on liver cancer cells (hepatoma cells) provide a broader context.

Bile acids, in general, can influence the tumor microenvironment and immune responses in hepatocellular carcinoma (HCC). For instance, conjugated bile acids have been implicated in impairing the function of intratumoral T cells in HCC immunotherapy. This impairment is thought to occur through the accumulation of these bile acids in resident liver T cells, leading to mitochondrial dysfunction. uni.lu Additionally, an increase in conjugated bile acids has been linked to the polarization of M2-like macrophages, which contributes to an immunosuppressive tumor microenvironment that facilitates the immune escape of hepatoma cells. ctdbase.org Hydrophobic bile acids, when accumulated, can exhibit toxicity to hepatocytes and activate pro-inflammatory signaling pathways, potentially leading to liver damage and fibrosis. cancerbiomed.org

Hepatoma cell lines, such as Huh-7 (human hepatocellular carcinoma cell line) and HepG2 (human hepatoblastoma-derived cell line), are commonly utilized in vitro models for studying HCC and liver diseases. mdpi.comnih.gov While these models are used to investigate the effects of various compounds on liver cancer, specific data on this compound's direct effects on these cell lines were not detailed in the search results.

Role in Susceptibility to Metabolic Phenotypes in Animal Models

Hyocholic acid (HCA) has garnered significant interest due to its potential to alleviate energy dysmetabolism, particularly in glucolipid metabolic disorders. the-innovation.orgthe-innovation.org Clinical and murine studies have identified HCA as a biomarker inversely associated with obesity and diabetes. the-innovation.orgthe-innovation.org The observation that HCA constitutes over 75% of the porcine bile acid pool, coupled with the pronounced resistance of adult domestic pigs to metabolic diseases, suggests a critical role for HCA in preventing conditions such as type 2 diabetes mellitus (T2DM), nonalcoholic fatty liver disease (NAFLD), and cardiovascular disease. the-innovation.orgthe-innovation.org

In animal models, Hyocholic acid species (HCAs) have been shown to remodel the structure of the gut microbiome, alter the pattern of reabsorbed secondary bile acids, and enhance intestinal lipid uptake efficiency. This is achieved by increasing the hydrophilicity of the total bile acid pool and reducing cytotoxicity. the-innovation.org Furthermore, HCAs dynamically influence hepatic lipometabolism and primary bile acid biosynthesis through enterohepatic circulation and feedback regulation mechanisms between the gut microbiota and the host. the-innovation.org These actions position HCAs as crucial output signals responsible for tuning the energy physiology of peripheral tissues. the-innovation.org

A related compound, Hyodeoxycholic acid (HDCA), which is a secondary bile acid produced from hyocholic acid through bacterial 7α-dehydroxylation in the colon guidetopharmacology.org, has demonstrated ameliorative effects on metabolic abnormalities in rat models of metabolic syndrome (MS). wikipedia.org HDCA treatment led to significant improvements in metabolic parameters, notably by altering serum bile acid profiles and profoundly modifying the gut microbiome composition. wikipedia.org Gene expression analysis indicated that HDCA influenced genes related to primary bile acid synthesis and fatty acid degradation. wikipedia.org

In a broader context, bile acids are recognized as important signaling molecules that regulate glucose and lipid metabolism, insulin (B600854) sensitivity, inflammation, and immunity in various animal models. nih.gov Dysregulation of bile acid metabolism has been consistently associated with metabolic disorders in both human and animal studies. nih.gov

Interactions with Biological Systems and External Factors

Comparative Biological Activity and Interspecies Differences

Role in Parasite Encystation (e.g., Giardia lamblia)

The protozoan parasite Giardia lamblia (also known as Giardia intestinalis or Giardia duodenalis) undergoes a crucial differentiation process called encystation, which is essential for its survival outside the host and subsequent transmission nih.govctdbase.org. This transformation from the motile trophozoite stage to the infectious cyst stage is triggered by specific environmental cues encountered as the parasite transits through the host's gastrointestinal tract nih.govguidetopharmacology.org. Key among these stimuli are changes in bile acid concentrations and pH levels nih.govuni.luxenbase.org.

Research indicates that bile salts are significant inducers of Giardia encystation, particularly within an alkaline pH range, such as pH 7.8, which mimics conditions in the human lower small intestine xenbase.org. Studies comparing the efficacy of different bile sources have revealed variations in their ability to stimulate encystation. For instance, human and porcine bile have been shown to induce higher levels of encystation in Giardia lamblia in vitro compared to bovine bile xenbase.org.

High-pressure liquid chromatography analysis of these bile sources has provided insights into their composition, highlighting the prominence of specific bile acids. Porcine bile, which demonstrated superior encystation induction, is characterized by a preponderance of hyocholate (hyocholic acid) over cholate (B1235396) xenbase.org. In contrast, bovine bile contains less chenodeoxycholate and more deoxycholate than human bile xenbase.org. This suggests that the specific profile of bile acids, with this compound being a significant component in highly effective bile, contributes to the efficiency of the encystation process.

While bile salts are recognized as a "natural stimulus" for Giardia encystation, the precise mechanism of their action has been a subject of detailed research. Some findings suggest that high concentrations of bile salts may indirectly promote encystation by preventing the uptake of cholesterol by trophozoites, as cholesterol starvation is considered necessary and sufficient for Giardia encystation in vitro uni.lu. However, the direct stimulatory effect of bile acids is also well-documented. Furthermore, the presence of lactic acid, a major product of bacterial metabolism in the human colon, has been observed to further stimulate encystation when combined with bile xenbase.org.

The encystation process itself involves significant morphological and biochemical remodeling of the parasite. Trophozoites undergo changes from a pear-shaped, flagellated form to a rounded, non-motile cyst nih.gov. This differentiation is characterized by the synthesis and transport of cyst wall components, primarily cyst wall proteins (CWPs), via specialized organelles known as encystation-specific vesicles (ESVs) ctdbase.org. The assembly of these components forms a protective extracellular cyst wall, crucial for environmental survival nih.govuni.lu.

The differential effectiveness of various bile sources on Giardia lamblia encystation can be summarized as follows:

Table 1: Comparative Encystation Induction by Different Bile Sources in Giardia lamblia

Bile SourcePredominant Bile Acid(s)Encystation Level (Relative)Notes
Porcine BileThis compound (preponderance)Higher xenbase.orgInduced high levels of encystation xenbase.org.
Human BileCholate, ChenodeoxycholateHigh xenbase.orgInduced high levels of encystation xenbase.org.
Bovine BileDeoxycholate (more), Chenodeoxycholate (less)Lower xenbase.orgLess effective in inducing encystation compared to human and porcine bile xenbase.org.

This table highlights the association between the bile acid composition, particularly the presence of this compound, and the efficiency of Giardia lamblia encystation.

Advanced Methodologies for Hyocholate Research

Quantitative and Qualitative Analytical Techniques

The precise identification and quantification of hyocholate are critical for understanding its biological roles and implications. Several chromatographic and spectrometric techniques are employed for this purpose, often requiring derivatization for optimal analysis.

Gas-Liquid Chromatography (GLC) with Derivatization

Gas-Liquid Chromatography (GLC) is a well-established technique for the quantitative analysis of bile acids, including this compound. nih.gov Due to the inherent polarity and low volatility of bile acids, derivatization is a crucial preparatory step to enhance their chromatographic behavior and detectability. copernicus.org

A common derivatization strategy for this compound involves the formation of methyl ester trifluoroacetates. nih.gov Studies have shown that while partial trifluoroacetylation of methyl this compound can occur under milder conditions (e.g., 35°C for 20 minutes), complete trifluoroacetylation is achieved at higher temperatures, specifically 80°C for 30 minutes. researchgate.netnih.gov Alternatively, complete derivatization can be accomplished at 60°C for 30 minutes with the addition of a trace amount of pyridine (B92270) as a catalyst. nih.gov

GLC separation of derivatized this compound is typically performed using columns such as 3% QF-1 on 100-120 mesh Gas-Chrom Q, with isothermal conditions around 230°C and helium as the carrier gas. researchgate.net The use of Gas Chromatography-Mass Spectrometry (GC-MS) further enhances the analytical capabilities by combining separation with mass analysis, allowing for both identification and quantification of bile acids. nih.govnih.govweqas.com Derivatization into trimethylsilyl (B98337) ether isobutyl ester (IBTMS) derivatives is also employed for GC-MS analysis. nih.gov For compound identification and quantitation, ammonia (B1221849) chemical ionization in GC-MS is particularly effective, yielding characteristic high mass ions. nih.gov

Table 1: Effect of Temperature on Trifluoroacetylation of Methyl this compound for GLC Analysis researchgate.net

Reaction Temperature (°C)Reaction Time (min)Peak A (Complete Trifluoroacetylation) (%)Peak B (Partial Derivatives) (%)
3520PartialPresent
8030CompleteAbsent
60 (with trace pyridine)30CompleteAbsent

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that synergistically combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This coupled system is widely utilized for both qualitative and quantitative analysis of various compounds, including this compound, in complex biological samples. wikipedia.orgresearchgate.net

HPLC-MS/MS, or tandem mass spectrometry, offers significant advantages in bioanalysis due to its enhanced sensitivity, specificity, and reduced analysis time compared to conventional methods. wikipedia.orgresearchgate.net The ability of tandem MS to select specific ions for fragmentation provides highly selective detection, even in the presence of co-eluting compounds, thereby reducing the need for complete chromatographic separation. wikipedia.org This technique is particularly valuable for the quantitative analysis of bile acids in plasma, serving as a critical tool in the diagnosis of structural liver diseases. restek.com Method validation protocols for HPLC-MS/MS typically involve rigorous assessment of linearity, precision, recovery rates, and limits of detection, often incorporating internal standards (e.g., deuterated analogs) to mitigate matrix effects and ensure accurate quantification. restek.commetabolomicsworkbench.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents an advancement over traditional HPLC-MS, operating at higher pressures to achieve superior resolution separations and enable the analysis of smaller sample volumes. microtrace.com UPLC-MS/MS methods are characterized by their sensitivity and reproducibility, offering significantly shorter analysis times for bile acids in biological fluids compared to conventional HPLC, thereby increasing sample throughput. researchgate.netwaters.com

This technique is capable of separating and detecting a wide range of individual bile acids, often over 30 distinct species, within a very short analytical window, such as 5 minutes. waters.com Furthermore, UPLC coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) provides exceptionally precise mass information, which is invaluable for detailed chemical characterization and unambiguous compound identification. microtrace.com A notable application of UPLC-MS/MS includes its use in distinguishing hyocholic acid from other bile acid regioisomers with identical masses, such as cholic acid. This differentiation can be achieved through selective chemical derivatization; for instance, treatment with sodium periodate (B1199274) selectively cleaves the C6-C7 bond of hyocholic acid in the B ring, yielding a hemiacetal with a specific m/z value (e.g., m/z 405 in negative electrospray ionization mode), while cholic acid remains intact (m/z 407). researchgate.net

Table 2: UPLC-MS/MS Differentiation of Hyocholic Acid and Cholic Acid researchgate.net

CompoundTreatment with Sodium Periodate (NaIO₄)Resulting m/z (Negative ESI Mode)Observation
Hyocholic AcidYes405Selective cleavage of C6-C7 bond, hemiacetal formed
Cholic AcidYes407Remains intact
Hyocholic AcidNo407Intact mass
Cholic AcidNo407Intact mass

Mass Spectrometry (MS) for Compositional Analysis

Mass Spectrometry (MS) serves as a fundamental tool for compositional analysis, providing detailed spectral information that aids in the identification or confirmation of separated components. wikipedia.org Its inherent sensitivity and selective detection capabilities reduce the reliance on complete chromatographic separation, making it highly suitable for complex mixtures. wikipedia.org

In the context of this compound research, MS is crucial for identifying this compound and its various derivatives and conjugated forms, such as glycothis compound and taurothis compound. wikipedia.orgresearchgate.netlabchem.com.mycaymanchem.com MS-based metabolomics, leveraging the high-resolution, high-throughput, and sensitive qualitative and quantitative attributes of MS, is increasingly applied in various research fields. researchgate.net For bile acid analysis, chemical ionization, particularly with ammonia, is often favored in MS due to its ability to induce fragmentation into high mass ions, which facilitates compound identification. nih.gov

Sample Preparation Protocols for Biological Matrices

Effective sample preparation is an indispensable initial step in the quantitative analysis of this compound from complex biological matrices. The primary goal of these protocols is to minimize interferences and enhance the quality and suitability of the sample for downstream analytical techniques. researchgate.netnih.govdiva-portal.org

Extraction and Purification Methodologies (e.g., Thin-Layer Chromatography)

Extraction: Bile acids, including this compound, are typically extracted from diverse biological samples such as fecal homogenates, plasma, urine, liver, kidney, and adipose tissue. nih.govmetabolomicsworkbench.orgresearchgate.netnih.govresearchgate.netresearchgate.netmitoproteome.orgmetabolomicsworkbench.org Common extraction methods include solvent extraction and solid-phase extraction (SPE). metabolomicsworkbench.orgresearchgate.netnih.govresearchgate.netresearchgate.netmitoproteome.orgmetabolomicsworkbench.org

Solvent extraction often employs solvents like methanol, ethanol, or mixtures of chloroform (B151607) and methanol. nih.govresearchgate.netmitoproteome.org Adjustments to pH, through acidification or basification, may be applied to optimize the extraction efficiency and reduce protein binding. nih.govresearchgate.net A two-step solvent extraction procedure is frequently utilized to maximize analyte recovery. metabolomicsworkbench.orgmetabolomicsworkbench.org Techniques such as sonication and vortexing are commonly incorporated to facilitate the extraction process by promoting the release of analytes from the matrix. mitoproteome.orgmetabolomicsworkbench.org

Purification: Following extraction, purification steps are often necessary to further isolate this compound from co-extracted matrix components. Thin-Layer Chromatography (TLC) is a traditional purification technique applied to bile acids, including this compound, after initial extraction. nih.govresearchgate.netscispace.com TLC separates compounds based on their differential polarity, utilizing a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. youtube.combbc.co.uk

Solid-Phase Extraction (SPE) is increasingly favored over traditional solvent extraction methods, particularly because of its effectiveness in removing inorganic salts from samples, which is crucial before direct detection by Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.netresearchgate.net SPE offers the advantage of simultaneously enriching and purifying bile acids from biological matrices. researchgate.net Other routine steps in sample preparation include centrifugation, which is performed after extraction to separate solid debris from the liquid extract, and subsequent drying of the extracts (e.g., using a vacuum centrifuge). mitoproteome.orgmetabolomicsworkbench.org The dried samples are then reconstituted in a suitable solvent, such as methanol/water mixtures, prior to chromatographic analysis. mitoproteome.orgmetabolomicsworkbench.org

Considerations for Different Biological Samples (e.g., Feces, Urine, Blood, Tissue)

The accurate study of this compound and other bile acids necessitates careful consideration of the biological matrices from which they are sampled. Metabolomics studies frequently utilize biofluids such as urine, blood (specifically serum or plasma), and feces, as well as various tissue types, to gain insights into metabolic profiles and liver functions. nih.govmdpi.com

Key considerations for sample collection and handling in bile acid research include:

Pre-analytical Handling: Proper procedures are crucial to prevent variability, interference with analytical instrumentation, or degradation of metabolites. nih.gov

Storage Conditions: Inappropriate storage can significantly alter metabolomic profiles. For instance, while short-term storage of urine at 4 °C for up to 48 hours may maintain metabolic integrity, prolonged storage at this temperature or inadequate freezing temperatures can lead to altered metabolomes. nih.gov

Potential Risks: All human biological specimens, including blood, urine, feces, and tissues, must be treated as potential biohazards. Adherence to strict safety procedures and regulatory requirements, including ethical review and approval, is paramount to ensure the health and safety of both donors and researchers. ox.ac.ukva.govinfiuss.com

Specific sample types offer distinct advantages and challenges for this compound analysis:

Feces: Fecal samples are non-invasive and readily accessible, making them valuable for studying the gut microbiome and its role in bile acid biotransformation, such as the conversion of hyocholic acid to hyodeoxycholic acid. However, fecal samples may not always provide an accurate representation of the mucosal microbiota or metabolome, which are closely associated with the intestinal lining. mdpi.com

Urine and Blood (Plasma/Serum): These biofluids offer non-invasive methods for assessing systemic bile acid levels and can be used in pharmacokinetic studies to evaluate metabolite distribution. infiuss.com

Tissues: Tissue analyses are critical as they represent the primary sites where metabolic changes associated with disease occur. Metabolomic studies have been conducted on various tissues, including liver and intestine, providing direct insights into localized bile acid metabolism. nih.gov

In Vitro and In Vivo Experimental Models

To comprehensively understand the complex metabolism and physiological roles of this compound, researchers employ a range of experimental models, spanning from whole organisms to isolated cellular and computational systems.

Animal Models (e.g., Pig, Mouse) for Metabolic Studies

Animal models are indispensable tools in medical research, with mice and pigs being commonly utilized for metabolic studies, including those involving bile acids. mdpi.comnih.govju.edu.jo

Pig Models: Pigs are highly valued in research due to their anatomical and physiological similarities to humans, including comparable body and organ sizes, dietary habits, and genomic characteristics. nih.govamegroups.org These resemblances make pigs particularly suitable for translational studies in metabolic diseases. For instance, pig models have been successfully employed to research conditions like obesity and metabolic syndrome, often induced through high-fat diets. nih.gov The similarities in cytochrome P450 enzymes between pigs and humans also make porcine models relevant for studying drug metabolism and its impact on bile acid kinetics. frontiersin.org

Mouse Models: Mice are widely used in metabolic research due to their genetic manipulability and ease of handling. Common mouse models, such as the C57BL/6J strain, are frequently used in studies involving diet-induced obesity, which can lead to insulin (B600854) resistance, obesity, and hepatic steatosis. mdpi.comju.edu.jo Genetic knockout models (e.g., ob/ob, ApoE-/-, Ldlr-/-, db/db) are also employed to investigate specific genes involved in metabolic pathways and their influence on bile acid profiles. mdpi.com While mouse models offer advantages in genetic studies, extrapolating findings to human bile acid signaling and related diseases can be challenging due to physiological differences, including variations in bile acid composition and gastrointestinal tract physiology. biorxiv.org

Cellular and Organotypic Systems for Receptor and Transport Studies

Farnesoid X Receptor (FXR): A nuclear receptor that plays a central role in bile acid homeostasis, regulating the expression of genes involved in bile acid synthesis, transport, and detoxification. oatext.com

Takeda G protein-coupled receptor 5 (TGR5): A membrane-bound receptor activated by bile acids, involved in energy expenditure, glucose metabolism, and inflammation. oatext.com

Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR): Other nuclear receptors that can interact with bile acids and influence their metabolism and transport. oatext.com

Studies using cell lines (e.g., hepatocytes) and organotypic cultures allow researchers to:

Elucidate Transport Mechanisms: Investigate the function of bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) in the ileum, the sodium-taurocholate cotransporting polypeptide (NTCP) for hepatic uptake, and the bile salt export pump (BSEP) for biliary excretion. For example, hepatocyte peroxisome proliferator-activated receptor alpha (PPARα) has been shown to regulate bile acid synthesis and transport by modulating the expression of transporters like NTCP, organic ion transporting polypeptide (OATP), and BSEP. nih.gov

Analyze Receptor Activation: Study how this compound and its derivatives activate or antagonize specific bile acid receptors, leading to changes in gene expression and cellular signaling pathways. oatext.com

Assess Metabolic Transformations: Examine the enzymatic reactions involved in this compound metabolism within isolated cell systems, such as conjugation and deconjugation processes.

Computational Modeling and Simulation Approaches for Bile Acid Metabolism

Computational modeling and simulation approaches offer powerful tools for understanding the intricate complexities of bile acid metabolism, particularly the enterohepatic circulation. Physiology-based pharmacokinetic (PBPK) models are especially valuable for providing a mechanistic understanding of these processes at a whole-body level. biorxiv.orgnih.govnih.gov

These models can:

Simulate Bile Acid Distribution: Predict the concentration profiles of bile acids, including this compound, in various tissues and biological compartments, even those that are experimentally difficult to access, such as the intracellular space of the liver. biorxiv.orgnih.gov

Analyze Enterohepatic Circulation: Mechanistically include key processes such as hepatic synthesis, gallbladder emptying, transit through the gastrointestinal tract, reabsorption into the liver, systemic distribution, and excretion via urine and feces. nih.gov

Predict Drug Interactions: Simulate the impact of drug administration on systemic bile acid levels and predict potential drug-induced liver injury (DILI) or cholestasis. For instance, PBPK models have been used to analyze bile acid levels in conditions like Benign Recurrent Intrahepatic Cholestasis type 2 (BRIC2) and to simulate the effects of drugs like cyclosporine A on bile acid accumulation. nih.gov

Investigate Microbial Transformations: Computational workflows can process genomic data of gut microbial communities to predict their bile acid biotransformation potential, offering insights into how the gut microbiota manipulates the bile acid pool. researchgate.netplos.org This allows for the investigation of how microbial composition influences secondary bile acid synthesis. plos.org

Computational models serve as valuable tools for hypothesis testing and bridging discoveries from animal studies to human clinical applications, despite physiological differences between species. biorxiv.org

Future Directions and Emerging Research Avenues

Elucidating Novel Signaling Pathways Mediated by Hyocholate

While the signaling pathways of common bile acids through receptors like the farnesoid X-receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) are well-documented, the specific mechanisms of this compound are an active area of investigation. nih.govmdpi.com Hyocholic acids are considered important bio-messengers that can characterize various physiological states. the-innovation.org Future research aims to uncover the unique signaling cascades initiated by this compound. Evidence suggests that HCAs act as a series of output signals responsible for fine-tuning the energy physiology of peripheral tissues. researchgate.netthe-innovation.org This indicates that this compound may interact with novel or tissue-specific receptors, or modulate known pathways in a distinct manner compared to other bile acids like cholic acid or chenodeoxycholic acid. researchgate.netyoutube.com The activation of protein kinase cascades, such as the AKT and ERK1/2 signaling pathways, is a collaborative effort between bile acids and insulin (B600854) in regulating nutrient metabolism in the liver, and this compound's specific role in this crosstalk is a key area of future study. researchgate.net

Exploring Non-Hepatic Tissues in this compound Physiology

The traditional view of bile acid physiology is centered on the enterohepatic circulation, involving the liver, intestine, and gallbladder. nih.govnih.gov However, the systemic detection of this compound and its association with metabolic health suggest broader physiological roles. nih.gov Consequently, non-hepatic tissues have emerged as new research frontiers for understanding the full spectrum of this compound's activity. the-innovation.org Researchers are now investigating the transport and signaling functions of this compound in peripheral tissues such as adipose tissue, skeletal muscle, and the cardiovascular system. the-innovation.org The ability of HCAs to tune energy physiology in these peripheral tissues points to a systemic role in metabolic homeostasis. researchgate.net Understanding how this compound is transported into these cells and what intracellular signaling pathways it modulates is critical for developing targeted therapies for metabolic disorders. nih.gov

Advanced Omics Integration for Systems-Level Understanding (e.g., Glycolipidomics)

To unravel the complex, multi-system role of this compound, researchers are moving towards advanced systems biology approaches. The effective integration of gut microbiomics, glycolipidomics, and other omics technologies is crucial for building a comprehensive model of how bile acid signaling regulates glucolipid metabolism. researchgate.netthe-innovation.org Glycolipidomics, a branch of metabolomics focused on the study of glycolipids, is particularly relevant for understanding the downstream effects of this compound on cellular membranes and signaling platforms. researchgate.net Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) provide a framework for integrating phosphoproteomics, transcriptomics, and metabolomics data to generate mechanistic hypotheses about how molecules like this compound exert their effects across different biological layers. nih.gov This integrated approach will be instrumental in identifying novel biomarkers and therapeutic targets within the this compound-mediated network.

Investigating the Role of this compound in Resistance to Metabolic Dysfunctions

A significant body of research points to an inverse correlation between this compound levels and metabolic disorders. the-innovation.org Clinical and animal studies have shown that lower serum concentrations of HCA species are associated with obesity, type 2 diabetes mellitus (T2DM), and nonalcoholic fatty liver disease (NAFLD). researchgate.netnih.govnews-medical.net Pigs, which have a bile acid pool composed of over 75% HCAs, exhibit a pronounced resistance to these metabolic diseases. the-innovation.org This has led to the hypothesis that this compound is a key factor in conferring resistance to metabolic dysfunction. the-innovation.org

The proposed mechanisms for this protective effect include:

Modulation of Gut Microbiome: HCAs can remodel the structure of the gut microbiome. the-innovation.org

Inhibition of Lipid Uptake: The 6α-hydroxyl group on the HCA molecule increases its hydrophilicity, which can limit the efficiency of intestinal lipid absorption and increase lipid excretion. the-innovation.org

Remodeling Glucolipid Metabolism: this compound influences the metabolic flux distribution of glucose and lipids, contributing to improved energy homeostasis. researchgate.netthe-innovation.org

The following table summarizes findings from cohort studies on the association between HCA levels and metabolic conditions.

Cohort SizeConditionAssociation with HCA LevelsFinding
n = 1107Obesity & DiabetesLower serum HCAConfirmed an inverse association. researchgate.netnih.gov
n = 91Pre-diabetesLower fecal HCAValidated the findings of the larger cohort. researchgate.netnih.gov
n = 38Post-Gastric Bypass SurgeryIncreased serum HCAHCA levels can predict diabetes remission after surgery. nih.gov
n = 132 & n = 207Prospective cohorts (5 & 10-year follow-up)Lower serum HCAFound to be a strong predictor of future metabolic disorders. nih.gov
n = 178 NAFLD patients, n = 73 healthy controlsNAFLDLower serum HCA (especially HDCA and GHDCA)Patients with NAFLD have significantly lower levels of HCA species. news-medical.net

Microbiome Engineering and Dietary Interventions to Modulate this compound Levels

Given the interplay between the gut microbiota, bile acid metabolism, and host health, modulating the microbiome presents a promising strategy to influence this compound levels. nih.govresearchgate.net The gut microbiota is responsible for converting primary bile acids into secondary bile acids through enzymes like bile salt hydrolases (BSHs). nih.govnih.gov Therefore, engineering the gut microbiome to favor bacteria that produce or preserve beneficial bile acids like this compound is an emerging therapeutic avenue. researchgate.net

Q & A

Q. What established analytical methods are recommended for quantifying Hyocholate in biological samples, and how do their sensitivities compare?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) is widely used due to its high specificity and ability to separate this compound from complex matrices. Sensitivity (Limit of Detection: ~0.1 µM) depends on column type and detector (e.g., UV-Vis vs. mass spectrometry) .
  • Enzyme-Linked Immunosorbent Assay (ELISA) offers lower sensitivity (~1 µM) but is faster and suitable for high-throughput screening. Cross-reactivity with structurally similar bile acids must be validated .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity (LOD: ~0.01 µM) and specificity but requires specialized equipment and expertise .
MethodSensitivity (LOD)ThroughputKey Limitations
HPLC-UV0.1 µMModerateMatrix interference
ELISA1 µMHighCross-reactivity risks
LC-MS/MS0.01 µMLowCost and technical complexity

Q. How should researchers formulate hypotheses about this compound’s role in metabolic pathways using structured frameworks?

Methodological Answer:

  • Apply the PICOT framework to define:
  • Population (e.g., hepatocytes),
  • Intervention (this compound exposure concentration/duration),
  • Comparison (control groups without this compound),
  • Outcome (e.g., gene expression changes),
  • Timeframe (acute vs. chronic effects) .
    • Use FINER criteria to ensure feasibility, novelty, and relevance. For example, investigate this compound’s interaction with FXR receptors in non-alcoholic fatty liver disease models .

Q. What strategies optimize literature searches for this compound-related studies?

Methodological Answer:

  • Start with broad databases (PubMed, Google Scholar) using keywords: “this compound AND (metabolism OR pharmacokinetics)”. Refine with Boolean operators: “this compound NOT ursodeoxycholate” .
  • Track citations via reference management tools (Zotero, EndNote). Prioritize recent reviews (last 5 years) and validate findings against primary sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on metabolic pathways across different models?

Methodological Answer:

  • Conduct systematic reviews with predefined inclusion/exclusion criteria to assess study heterogeneity (e.g., in vitro vs. in vivo models, species differences) .
  • Perform dose-response meta-analysis to identify threshold effects. For instance, this compound’s pro-apoptotic effects in hepatocytes may vary above 50 µM due to cytotoxicity .
  • Validate findings using orthogonal methods (e.g., siRNA knockdown of target genes in conflicting studies) .

Q. What experimental designs mitigate variability in this compound pharmacokinetic studies?

Methodological Answer:

  • Standardize biological matrices : Control for diet-induced variability in bile acid profiles by using germ-free or standardized-diet animal models .
  • Include internal standards : Use deuterated this compound in LC-MS/MS to correct for extraction efficiency and ion suppression .
  • Longitudinal sampling : Collect time-series data to account for diurnal fluctuations in this compound levels .

Q. How can computational models enhance mechanistic studies of this compound’s interactions with nuclear receptors?

Methodological Answer:

  • Apply molecular docking simulations to predict this compound’s binding affinity to FXR or GPBAR1. Validate with mutagenesis assays (e.g., alanine scanning of receptor binding pockets) .
  • Use kinetic modeling to quantify receptor activation thresholds. For example, integrate in vitro EC₅₀ data with in vivo pharmacokinetic parameters .

Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects in high-content screening?

Methodological Answer:

  • Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀. Address outliers with robust statistical methods (e.g., ROUT test) .
  • Apply machine learning clustering (e.g., PCA) to identify subpopulations of cells with divergent responses to this compound .

Q. How should researchers address ethical considerations in this compound studies involving human subjects?

Methodological Answer:

  • Design trials with PICOT-aligned protocols to minimize risks (e.g., exclude participants with pre-existing cholestasis).
  • Obtain informed consent detailing potential gastrointestinal side effects and long-term monitoring plans .

Tables for Reference

Q. Table 1. Key Considerations for this compound Experimental Design

FactorRecommendationEvidence Source
Sample PreparationUse anticoagulants (EDTA) to stabilize plasma
Analytical ValidationPerform spike-and-recovery tests (±15% bias)
Model SelectionPrefer humanized liver models for translatability

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Contaminated reagentsSource this compound from certified vendors (≥98% purity)
Overlooked metabolitesUse untargeted metabolomics to identify degradation products

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.